2-Bromo-4-fluoro-5-nitrobenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-4-fluoro-5-nitrobenzonitrile is an organic compound with the molecular formula C7H2BrFN2O2. It is a derivative of benzonitrile, featuring bromine, fluorine, and nitro functional groups. This compound is often used as an intermediate in organic synthesis and has applications in various fields such as medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-4-fluoro-5-nitrobenzonitrile can be synthesized through several methods. One common approach involves the bromination of 3-fluorobenzonitrile using 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) as the brominating agent . Another method includes the nitration of 2-bromo-4-fluorobenzonitrile using a mixture of concentrated sulfuric acid and nitric acid .
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination and nitration reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-fluoro-5-nitrobenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles through nucleophilic aromatic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as stannous chloride or iron in the presence of hydrochloric acid.
Coupling Reactions: The compound can participate in palladium-catalyzed Suzuki coupling reactions with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Typical reducing agents are stannous chloride (SnCl2) in hydrochloric acid or iron powder in acetic acid.
Suzuki Coupling: Palladium catalysts such as Pd(PPh3)4 and bases like potassium carbonate (K2CO3) are commonly used.
Major Products Formed
Amino Derivatives: Reduction of the nitro group yields 2-bromo-4-fluoro-5-aminobenzonitrile.
Biaryl Compounds: Suzuki coupling reactions produce various biaryl derivatives depending on the boronic acid used.
Scientific Research Applications
2-Bromo-4-fluoro-5-nitrobenzonitrile is utilized in several scientific research areas:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.
Materials Science: The compound is used in the development of advanced materials, including polymers and liquid crystals.
Organic Synthesis:
Mechanism of Action
The mechanism of action of 2-Bromo-4-fluoro-5-nitrobenzonitrile primarily involves its reactivity towards nucleophiles and reducing agents. The nitro group is an electron-withdrawing group, making the aromatic ring more susceptible to nucleophilic attack. The bromine atom can be displaced by nucleophiles, leading to the formation of substituted products . The compound’s reactivity is influenced by the presence of both electron-withdrawing (nitro) and electron-donating (fluoro) groups, which modulate its chemical behavior .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-fluoro-4-nitrobenzonitrile: Similar in structure but with different substitution patterns.
4-Bromo-2-fluoro-5-nitrobenzonitrile: Another isomer with the bromine and fluorine atoms in different positions.
2-Fluoro-5-nitrobenzonitrile: Lacks the bromine atom, affecting its reactivity and applications.
Uniqueness
2-Bromo-4-fluoro-5-nitrobenzonitrile is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of both bromine and fluorine atoms, along with the nitro group, allows for versatile chemical transformations and applications in various fields .
Properties
IUPAC Name |
2-bromo-4-fluoro-5-nitrobenzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrFN2O2/c8-5-2-6(9)7(11(12)13)1-4(5)3-10/h1-2H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPKIJOKGRTZMOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1[N+](=O)[O-])F)Br)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.